Methyl 2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-5-isopropyl-1,3-thiazole-4-carboxylate Methyl 2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-5-isopropyl-1,3-thiazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14972384
InChI: InChI=1S/C14H17N3O4S/c1-6(2)11-10(13(19)20-5)15-14(22-11)16-12(18)9-7(3)17-21-8(9)4/h6H,1-5H3,(H,15,16,18)
SMILES:
Molecular Formula: C14H17N3O4S
Molecular Weight: 323.37 g/mol

Methyl 2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-5-isopropyl-1,3-thiazole-4-carboxylate

CAS No.:

Cat. No.: VC14972384

Molecular Formula: C14H17N3O4S

Molecular Weight: 323.37 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-5-isopropyl-1,3-thiazole-4-carboxylate -

Specification

Molecular Formula C14H17N3O4S
Molecular Weight 323.37 g/mol
IUPAC Name methyl 2-[(3,5-dimethyl-1,2-oxazole-4-carbonyl)amino]-5-propan-2-yl-1,3-thiazole-4-carboxylate
Standard InChI InChI=1S/C14H17N3O4S/c1-6(2)11-10(13(19)20-5)15-14(22-11)16-12(18)9-7(3)17-21-8(9)4/h6H,1-5H3,(H,15,16,18)
Standard InChI Key AXMTUMLSOVSCAN-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=NO1)C)C(=O)NC2=NC(=C(S2)C(C)C)C(=O)OC

Introduction

Methyl 2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-5-isopropyl-1,3-thiazole-4-carboxylate is a complex organic compound characterized by its thiazole ring, an isoxazole moiety, and a carboxylate group. This compound belongs to the class of thiazole derivatives, which are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Synthesis of Methyl 2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-5-isopropyl-1,3-thiazole-4-carboxylate

The synthesis of this compound typically involves multi-step reactions. Common methods include the combination of thiazole and isoxazole derivatives through various chemical transformations. Each step requires careful control of reaction conditions to ensure high yields and purity of the final product.

Synthesis Steps

  • Preparation of Thiazole Derivatives: Involves the formation of the thiazole ring using appropriate starting materials.

  • Introduction of Isoxazole Moiety: Incorporation of the isoxazole group into the thiazole derivative.

  • Formation of Carboxylate Group: Conversion of the carboxylic acid to its methyl ester form.

Biological Activities and Potential Applications

Compounds containing thiazole and isoxazole rings often exhibit various biological activities. Methyl 2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-5-isopropyl-1,3-thiazole-4-carboxylate has shown potential as a candidate for further pharmacological studies due to its structural features and functional groups.

Potential Applications

  • Antimicrobial Activity: Thiazole derivatives are known to exhibit antimicrobial properties.

  • Anticancer Activity: Similar compounds have shown efficacy against certain cancer cell lines.

  • Anti-inflammatory Activity: Potential for use in treating inflammatory conditions.

Data Table: Biological Activities of Related Thiazole Derivatives

CompoundBiological ActivityIC50/TGI Values
2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dioneAntimitotic Activity15.72/50.68 μM
Novel 5-Substituted 2-(Arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamidesCytotoxicity34-36 μM

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